molecular formula C6H7F3OS B2539792 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol CAS No. 1803592-09-7

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Cat. No.: B2539792
CAS No.: 1803592-09-7
M. Wt: 184.18
InChI Key: VFAZVUGCXOOGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a thiopyran ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol typically involves the introduction of the trifluoromethyl group into the thiopyran ring. One common method is the reaction of thiopyran derivatives with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Substituted thiopyran derivatives

Scientific Research Applications

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups to enhance biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylthiopyran: Similar structure but lacks the hydroxyl group.

    Trifluoromethylpyridine: Contains a pyridine ring instead of a thiopyran ring.

    Trifluoromethylbenzene: Contains a benzene ring instead of a thiopyran ring.

Uniqueness

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is unique due to the combination of the trifluoromethyl group and the thiopyran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3OS/c7-6(8,9)5-3-4(10)1-2-11-5/h1-2,4-5,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAZVUGCXOOGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CSC1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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